Furo[2,3-e][1,3]benzothiazole is a heterocyclic compound that belongs to the family of benzothiazoles, which are characterized by a benzene ring fused to a thiazole ring. This specific compound features a fused furo ring system, contributing to its unique chemical properties and potential applications in various fields, including pharmaceuticals and materials science. The structure of furo[2,3-e][1,3]benzothiazole allows for diverse reactivity and interactions with biological systems.
Furo[2,3-e][1,3]benzothiazole can be classified under the category of heterocyclic compounds, specifically as a benzothiazole derivative. Benzothiazoles are known for their biological activity, including antimicrobial and anticancer properties. The presence of the furo group further enhances the compound's chemical versatility and potential therapeutic applications.
The synthesis of furo[2,3-e][1,3]benzothiazole can be achieved through various methods, including:
The cyclization process typically involves heating the reactants under controlled conditions to promote the formation of the fused ring structure. The choice of solvent and catalyst can significantly influence the reaction's efficiency and product yield.
Furo[2,3-e][1,3]benzothiazole features a complex molecular structure characterized by:
The molecular formula for furo[2,3-e][1,3]benzothiazole is C₉H₅N₃OS. Its molecular weight is approximately 189.22 g/mol. The compound exhibits distinct spectral characteristics in techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, allowing for its structural confirmation.
Furo[2,3-e][1,3]benzothiazole participates in various chemical reactions due to its electrophilic nature:
The reactivity of this compound is influenced by substituents on the benzene or thiazole rings. Reaction conditions such as temperature and solvent choice are critical for optimizing yields.
The mechanism of action for furo[2,3-e][1,3]benzothiazole in biological systems typically involves:
Studies indicate that derivatives of benzothiazoles exhibit significant cytotoxicity against various cancer cell lines through mechanisms involving reactive oxygen species generation and apoptosis induction.
Spectroscopic analyses (e.g., UV-Vis spectroscopy) provide insights into electronic transitions within the molecule, while thermal analysis techniques (e.g., thermogravimetric analysis) assess stability under heat.
Furo[2,3-e][1,3]benzothiazole has several scientific applications:
Furo[2,3-e][1,3]benzothiazole represents a tri-cyclic fused system comprising ortho-fused benzothiazole and furan rings. According to IUPAC Rule B-3.1(b), the base component is designated as benzothiazole due to sulfur's higher precedence over oxygen in Table B-I, with fusion occurring at the thiazole ring's [2,3]-bonds and furan's [e]-face [9]. The numbering system prioritizes heteroatoms: the sulfur atom (position 1) and furan oxygen (position 9) receive the lowest possible locants, followed by nitrogen (position 3) and fusion carbons [9]. This compound exhibits planar geometry with minor deviations, featuring bond angles of 117.5° at the fusion junction and 120.2° within the thiazole ring. Its isomeric identity distinguishes it from furo[2,3-f]benzothiazole (fusion at [6,5]-positions) and furo[3,2-e]benzothiazole (oxygen at position 8) [5] [7].
Table 1: Nomenclature and Structural Identifiers
Property | Value |
---|---|
IUPAC Name | Furo[2,3-e][1,3]benzothiazole |
CAS Registry | 205181-13-1 |
Molecular Formula | C₉H₅NOS |
SMILES | c1cc2cc3scnc3cc2o1 |
Ring Fusion Type | Ortho-fused |
Key Heteroatoms | S1, N3, O9 |
The chemistry of fused benzothiazoles emerged prominently in the 1970s with investigations into heterocyclic annulation reactions. Early syntheses focused on thermolytic cyclizations of thioamide precursors, yielding low quantities (≤20%) of benzothiazole cores [8]. The 1990s witnessed a paradigm shift with the advent of palladium-catalyzed cross-coupling, enabling efficient construction of the furo-benzothiazole framework. A landmark 2005 study demonstrated that microwave irradiation under solvent-free conditions could achieve 85% yield in benzothiazole formation, reducing reaction times from hours to minutes [1]. Contemporary strategies emphasize atom-economical multicomponent reactions (MCRs), exemplified by the 2017 synthesis of tetracyclic furopyrimido[2,1-b]benzothiazoles via isocyanide-based MCRs [4]. This evolution reflects broader trends in heterocyclic synthesis toward convergent, catalysis-driven methodologies.
Furo[2,3-e][1,3]benzothiazole qualifies as a privileged structure due to its dual hydrogen-bonding capacity (N,O acceptors), moderate lipophilicity (cLogP ~2.8), and structural mimicry of purine nucleotides. These properties enable diverse target interactions, as evidenced by derivatives showing sub-micromolar activities against oncology, infectious disease, and CNS targets [2] [8]. The scaffold's versatile pharmacophore profile permits strategic modifications:
Benzothiazole-containing compounds like Pittsburgh Compound B (PiB) demonstrate the scaffold's diagnostic utility in Alzheimer's disease imaging, binding β-amyloid plaques with Kᵢ = 20.3 nM [8]. Hybridization with pyrimidine rings yields molecules such as furo[2′,3′:4,5]pyrimido[2,1-b][1,3]benzothiazoles that exhibit dual EGFR/VEGFR-2 inhibition (IC₅₀ < 100 nM) [4].
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 13052-73-8
CAS No.: 61109-48-6